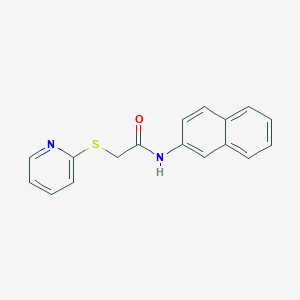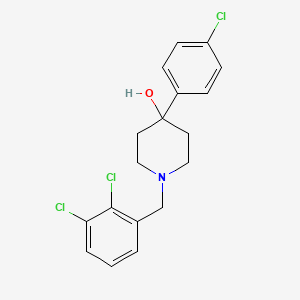
N-cyclohexyl-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(phenylthio)propanamide, also known as CPP or CPP-109, is a compound that has been extensively studied for its potential use in treating addiction. CPP is a derivative of thioctic acid and has been shown to act as a potent inhibitor of the enzyme histone deacetylase (HDAC).
作用機序
N-cyclohexyl-2-(phenylthio)propanamide acts as a potent inhibitor of HDAC, an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, N-cyclohexyl-2-(phenylthio)propanamide increases the acetylation of histones, which leads to changes in gene expression. Specifically, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the expression of genes that are involved in the regulation of synaptic plasticity, which is thought to underlie the formation of addiction-related memories.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-cyclohexyl-2-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the release of dopamine in the brain, which is thought to be involved in its effects on drug-seeking behavior. Additionally, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(phenylthio)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-cyclohexyl-2-(phenylthio)propanamide is relatively easy to synthesize and has a high degree of purity. However, one limitation of using N-cyclohexyl-2-(phenylthio)propanamide is that it is not very selective for HDAC, meaning that it may have effects on other enzymes as well.
将来の方向性
There are a number of future directions for research on N-cyclohexyl-2-(phenylthio)propanamide. One area of interest is in the development of more selective HDAC inhibitors that have fewer off-target effects. Additionally, there is interest in exploring the potential use of N-cyclohexyl-2-(phenylthio)propanamide in the treatment of other disorders, such as depression and anxiety. Finally, there is interest in exploring the potential use of N-cyclohexyl-2-(phenylthio)propanamide in combination with other drugs or behavioral therapies for the treatment of addiction.
合成法
The synthesis of N-cyclohexyl-2-(phenylthio)propanamide involves the reaction of N-cyclohexyl-2-bromoacetamide with phenylthiourea in the presence of sodium ethoxide. This reaction yields N-cyclohexyl-2-(phenylthio)propanamide as a white solid with a yield of approximately 60%. The purity of the compound can be increased through recrystallization from ethanol.
科学的研究の応用
N-cyclohexyl-2-(phenylthio)propanamide has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. In preclinical studies, N-cyclohexyl-2-(phenylthio)propanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, N-cyclohexyl-2-(phenylthio)propanamide has been shown to enhance the extinction of drug-seeking behavior, suggesting that it may have therapeutic potential in the treatment of addiction.
特性
IUPAC Name |
N-cyclohexyl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKSWDHOJFBZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(4-bromo-2-fluorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5086005.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086008.png)
![5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086014.png)
![2-(3-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5086016.png)
![3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086024.png)
![N-methyl-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5086026.png)
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5086049.png)
![5-{[4-(2-ethoxyethyl)-1-piperazinyl]carbonyl}quinoxaline trifluoroacetate](/img/structure/B5086056.png)

![N-(1,3-benzothiazol-2-ylmethyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5086066.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]-2-propanol}](/img/structure/B5086072.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)
